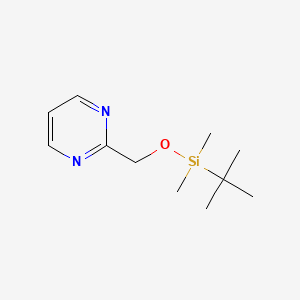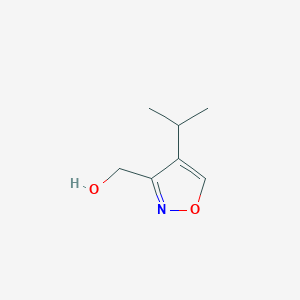
1-(3,4-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,4-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a derivative of the 1,2-dihydro-2-oxo-pyridine-3-carbonitrile class. While the specific compound is not directly mentioned in the provided papers, the general class of compounds is known for its potential biological activities, including inotropic effects, antimicrobial, and anticancer properties. These compounds are characterized by a pyridine ring with various substitutions that can significantly alter their biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a pyridine ring followed by various substitutions at different positions on the ring. For example, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones involves the reaction of substituted phenyl compounds with other reagents to introduce the desired functional groups . Similarly, novel pyridine derivatives can be synthesized by reacting chlorophenyl-pyrazole carbaldehyde with substituted phenyl ethanones and cyanoacetate or malononitrile in the presence of ammonium acetate . These methods suggest that the synthesis of this compound would likely involve a similar strategy, with specific reagents chosen to introduce the 3,4-dichlorobenzyl and 4-methylphenyl groups.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their biological activity. The presence of substituents on the phenyl ring, such as the 3,4-dichlorobenzyl and 4-methylphenyl groups, can influence the compound's binding affinity to biological targets. The structure-activity relationship (SAR) is discussed in the context of inotropic activity, where the substitution pattern on the phenyl ring plays a significant role in the potency of the compounds . The molecular structure is typically elucidated using chemical and spectroscopic data, which would also apply to the compound .
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can lead to the formation of various biologically active compounds. For instance, the reaction of a pyridine derivative with hydrazine hydrate can yield hydrazinocarbonyl derivatives, which can further react to form Schiff bases, pyrazoles, ureas, and carbamates . These reactions are indicative of the versatility of pyridine derivatives in chemical synthesis and the potential to create a wide array of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity. While the specific properties of this compound are not detailed in the provided papers, similar compounds have been characterized using spectroscopic techniques and elemental analysis to determine their structure and infer their properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Pyridine and Fused Pyridine Derivatives : The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile produces isoquinoline derivatives. Various derivatives of pyridinecarbonitriles, such as 1,8-naphthyridine and pyrazolo-pyridine derivatives, have been synthesized through different chemical reactions (Al-Issa, 2012).
Development of Inotropic Agents : Synthesis of 6-substituted 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles and related compounds has been explored for developing new cAMP PDE III inhibitors, which are important in treating cardiac conditions (Fossa et al., 1997).
Creation of Pyridine Derivatives for Inotropic Activity : The synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones and their evaluation for inotropic activity, particularly focusing on compounds like 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile, indicates potential for developing cardiac medications (Sircar et al., 1987).
Effective Methods for Synthesizing 2-Pyridones : The synthesis of 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles and 5-aroyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles through the reaction of acrylaldehydes and cyanoacetamide under various conditions provides a useful method for creating 2-pyridones (Mathews et al., 2008).
Applications in Materials Science
Characterization of Pyridine Derivatives for Material Applications : The structural, optical, and junction characteristics of certain pyridine derivatives have been explored, indicating their potential use in materials science, particularly for photovoltaic properties (Zedan et al., 2020).
Synthesis and Device Characterization for Electronics : The synthesis of pyrazolo[4,3-b] pyridine derivatives and their application in electronic devices, such as photovoltaic cells, shows the relevance of these compounds in advanced material technologies (El-Menyawy et al., 2019).
Other Applications
Antifibrotic Agents : Substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and related compounds have been evaluated for their antifibrotic activity, demonstrating the potential for medical applications in treating fibrotic diseases (Ismail & Noaman, 2005).
Corrosion Inhibitors : Pyrazolo[3,4-b]pyridine derivatives have been investigated as corrosion inhibitors for mild steel, showcasing their utility in industrial applications (Dandia et al., 2013).
Antimicrobial and Anticancer Applications : New pyridines derived from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating their potential in pharmaceutical research (Elewa et al., 2021).
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c1-13-2-5-15(6-3-13)17-9-16(10-23)20(25)24(12-17)11-14-4-7-18(21)19(22)8-14/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYBVJPQYSHHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)

![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)